molecular formula C25H21ClN4O3S B2733585 3-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide CAS No. 1115514-45-8

3-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

Cat. No. B2733585
CAS RN: 1115514-45-8
M. Wt: 492.98
InChI Key: ROLPIEUMLNFRKM-UHFFFAOYSA-N
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Description

3-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C25H21ClN4O3S and its molecular weight is 492.98. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research has demonstrated the importance of studying the molecular structure and intermolecular interactions of compounds similar to 3-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide. For instance, a study on N-3-hydroxyphenyl-4-methoxybenzamide highlighted the impact of these interactions on molecular geometry, especially on dihedral angles and rotational conformation of aromatic rings, through single-crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Photodynamic Therapy and Cancer Treatment

Another area of research application is the development of compounds for photodynamic therapy, particularly in cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated its potential as a photosensitizer due to its high singlet oxygen quantum yield and fluorescence properties. Such features are crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Radiolabelled Compounds for Receptor Imaging

The development of radiolabelled compounds for receptor imaging is another significant application. Research on [11C]L-159,884, a nonpeptide angiotensin II antagonist, has shown its utility in angiotensin II, AT1 receptor imaging. This demonstrates the compound's potential in diagnostic applications and drug development (Hamill et al., 1996).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, such as imidazo[1,2-c]quinazolinones and pyrimido[1, 2-c]quinazolines, from derivatives of thiobenzamide, exemplifies the compound's versatility in chemical synthesis. Such developments have implications for the discovery of new drugs and materials (Shiau et al., 1989).

Antimicrobial Applications

Compounds with similar structures have been studied for their antimicrobial properties. The synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and their evaluation against various bacterial and fungal strains highlight the potential of these compounds in treating microbial diseases (Desai et al., 2013).

properties

IUPAC Name

3-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3S/c1-33-22-11-10-18(26)15-21(22)29-23(31)16-34-25-27-12-13-30(25)20-9-5-6-17(14-20)24(32)28-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLPIEUMLNFRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

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